molecular formula C8H4ClF3N2 B1412138 5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile CAS No. 1227570-83-3

5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile

Cat. No. B1412138
M. Wt: 220.58 g/mol
InChI Key: UYTDZNFNZMQCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Molecular Weight : 220.58 g/mol .
  • Physical State : Solid at room temperature .

Synthesis Analysis

The synthesis of this compound involves chlorination reactions. For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to yield the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC), which subsequently leads to the desired product .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile consists of a pyridine ring with a chlorine atom at position 3 and a trifluoromethyl group at position 5. The acetonitrile functional group is attached to the pyridine ring .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 245.7°C (predicted) .
  • Density : Approximately 1.429 g/cm³ (predicted) .
  • pKa : -1.55 (predicted) .

Scientific Research Applications

Synthesis of Novel Compounds

5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile serves as a versatile intermediate for the synthesis of trifluoromethylated N-heterocycles. Its reactivity with 1,2- and 1,3-bisnucleophiles enables the creation of various derivatives (Channapur et al., 2019).

Catalytic Applications

In the presence of iron(II) complexes, it mediates chemo- and regioselective alkyne coupling reactions, leading to the formation of η6-coordinated arene and pyridine complexes. This highlights its role in facilitating complex organometallic reactions (Ferré et al., 2002).

Ligand Studies

It has been studied as a ligand in coordination chemistry. The reactions of ruthenium tris(acetonitrile) cationic complex with pyridine derivatives, including 5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile, have been explored to understand bonding modes in heteroaromatic nitrogen ligand structures (Fish et al., 1991).

Solubility Studies

Its solubility in various organic solvents has been measured, providing insights into its interactions with different solvents. This data is crucial for understanding its behavior in various chemical environments (Wang et al., 2018).

Pharmaceutical Intermediates

It is employed as an intermediate in the pharmaceutical industry. The study on the synthesis and application of this compound in pharmaceuticals, particularly in herbicides, highlights its industrial relevance (Zheng-xiong, 2004).

Coordination Chemistry

The compound is used in the formation of complex coordination architectures, as seen in the study of three-dimensional silver(I) coordination architectures with pyridine derivatives. The conditions of preparation significantly influence the structural outcomes of these complexes (Xie et al., 2009).

Safety And Hazards

  • Hazard Code : 2933399990 (customs code) .

properties

IUPAC Name

2-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-5-3-6(8(10,11)12)7(1-2-13)14-4-5/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTDZNFNZMQCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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